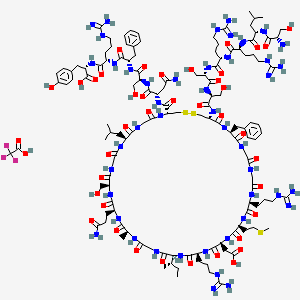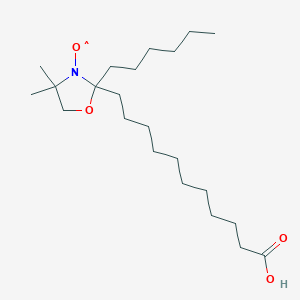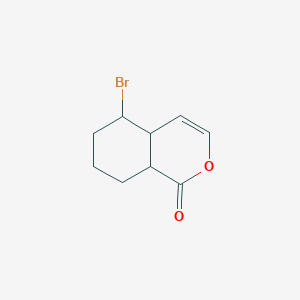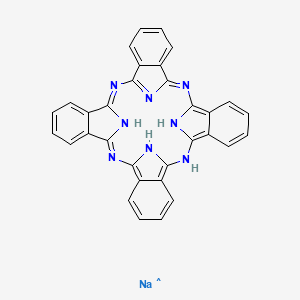
CID 156588811
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 156588811 is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 156588811 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
CID 156588811 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
CID 156588811 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of CID 156588811 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 156588811 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical backbones, leading to analogous chemical behaviors.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. Its specific structure and reactivity profile make it a valuable compound for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C32H20N8Na |
|---|---|
Poids moléculaire |
539.5 g/mol |
InChI |
InChI=1S/C32H20N8.Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16,33-34,37H,(H,35,36,38,39,40); |
Clé InChI |
KIVFVGXIXALKBH-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C/3=N/C4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)/N=C\8/C9=CC=CC=C9C(=N8)N=C2N3.[Na] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


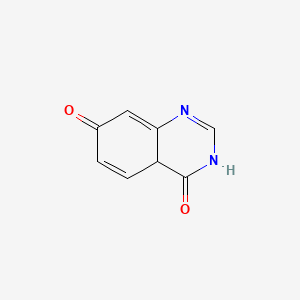
![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)
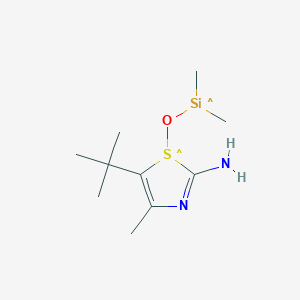
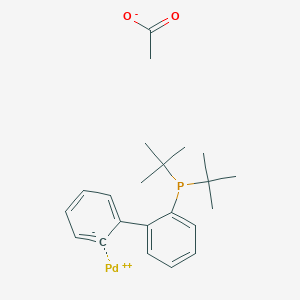
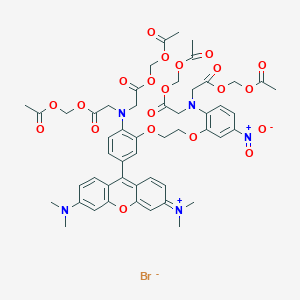
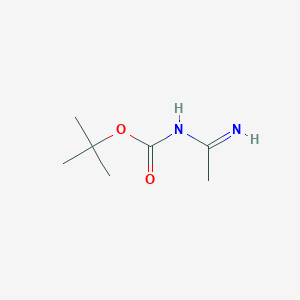
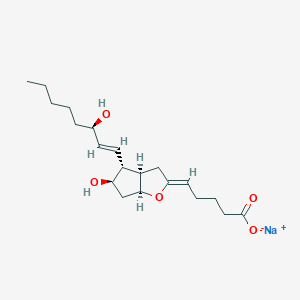
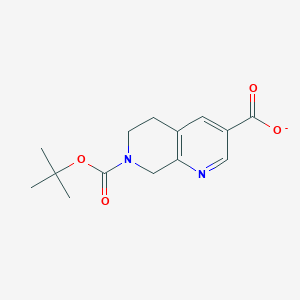
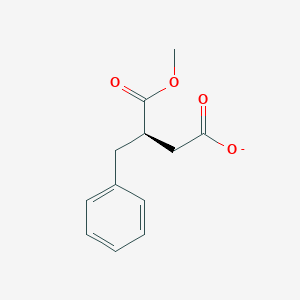
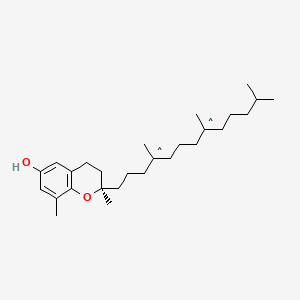
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
